molecular formula C19H20O3 B1292272 3-Acetoxy-4'-T-butylbenzophenone CAS No. 890099-86-2

3-Acetoxy-4'-T-butylbenzophenone

Cat. No.: B1292272
CAS No.: 890099-86-2
M. Wt: 296.4 g/mol
InChI Key: QINXEYKCZVHJIU-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-T-butylbenzophenone: is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group at the 3-position and a tert-butyl group at the 4’-position of the benzophenone structure. The molecular formula of this compound is C19H20O3 , and it has a molecular weight of 296.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-T-butylbenzophenone typically involves the acetylation of 4’-T-butylbenzophenone. One common method is the reaction of 4’-T-butylbenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In industrial settings, the production of 3-Acetoxy-4’-T-butylbenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4’-T-butylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetoxy-4’-T-butylbenzophenone finds applications in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-T-butylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative. This phenol derivative can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetoxy-4’-T-butylbenzophenone is unique due to the presence of both the acetoxy and tert-butyl groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(4-tert-butylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-13(20)22-17-7-5-6-15(12-17)18(21)14-8-10-16(11-9-14)19(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINXEYKCZVHJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641646
Record name 3-(4-tert-Butylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-86-2
Record name Methanone, [3-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-tert-Butylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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